molecular formula C21H20FN3O2 B7713225 N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7713225
M. Wt: 365.4 g/mol
InChI Key: TXRKORKILUJULN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound belongs to the class of oxadiazole derivatives and exhibits neuroprotective and anti-inflammatory properties.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRKORKILUJULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide involves several steps:

    Reaction of 2-fluorobenzohydrazide with ethyl cyanoacetate: This reaction is carried out in the presence of a base such as potassium carbonate to form 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine.

    Purification: The intermediate is purified by recrystallization or column chromatography.

    Reaction with 4-cyclohexylbenzoyl chloride: The purified intermediate is then reacted with 4-cyclohexylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

    Final Purification: The final product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits neuroprotective and anti-inflammatory properties, making it a promising candidate for the development of new drugs for these conditions. Additionally, this compound has been used in various research studies to explore its effects on brain function, inflammation, and neuronal survival.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is not fully understood. it has been shown to inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Comparison with Similar Compounds

N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide can be compared with other oxadiazole derivatives, such as:

    2,3-dimethoxybenzamides: These compounds have been studied for their antioxidant and antibacterial activities.

    3-acetoxy-2-methylbenzamides: These compounds have shown potential in various biological applications, including anti-inflammatory and antimicrobial activities.

The uniqueness of this compound lies in its specific neuroprotective and anti-inflammatory properties, making it a valuable compound for research in neurodegenerative diseases.

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